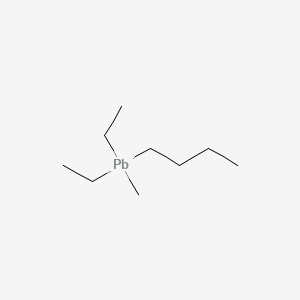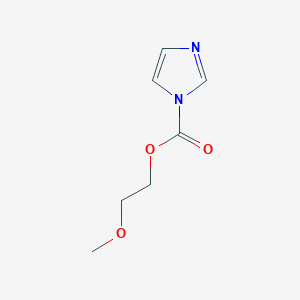![molecular formula C14H15N3O3S B13788389 Ethyl 3-methyl-5-[(phenylcarbamoyl)amino]-1,2-thiazole-4-carboxylate CAS No. 92376-38-0](/img/structure/B13788389.png)
Ethyl 3-methyl-5-[(phenylcarbamoyl)amino]-1,2-thiazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-5-(3-phenylureido)-4-isothiazolecarboxylic acid ethyl ester is a complex organic compound that belongs to the class of isothiazoles Isothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-5-(3-phenylureido)-4-isothiazolecarboxylic acid ethyl ester typically involves multiple steps
Formation of the Isothiazole Ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions. For example, a precursor containing a thiocarbonyl group can be reacted with a nitrogen source to form the isothiazole ring.
Introduction of the Phenylureido Group: This step involves the reaction of the isothiazole derivative with phenyl isocyanate to form the phenylureido group.
Esterification: The final step is the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-5-(3-phenylureido)-4-isothiazolecarboxylic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a sulfoxide or sulfone derivative, while reduction could produce a more saturated compound.
Scientific Research Applications
3-Methyl-5-(3-phenylureido)-4-isothiazolecarboxylic acid ethyl ester has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in designing inhibitors for specific enzymes or receptors.
Pharmaceuticals: It can be used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound’s properties can be exploited in the development of new materials, such as polymers or coatings with specific functionalities.
Biological Studies:
Mechanism of Action
The mechanism of action of 3-Methyl-5-(3-phenylureido)-4-isothiazolecarboxylic acid ethyl ester involves its interaction with specific molecular targets. The isothiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The phenylureido group may enhance binding affinity and specificity, while the ester group can influence the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
3-Methyl-5-(3-phenylureido)-4-isothiazolecarboxylic acid methyl ester: Similar structure but with a methyl ester group instead of an ethyl ester.
3-Methyl-5-(3-phenylureido)-4-isothiazolecarboxylic acid: Lacks the ester group, which may affect its solubility and reactivity.
5-(3-Phenylureido)-4-isothiazolecarboxylic acid ethyl ester: Similar but without the methyl group, which can influence its chemical properties.
Uniqueness
3-Methyl-5-(3-phenylureido)-4-isothiazolecarboxylic acid ethyl ester stands out due to the combination of its functional groups, which confer unique chemical and biological properties. The presence of the methyl group, phenylureido group, and ethyl ester together make it a versatile compound for various applications.
Properties
CAS No. |
92376-38-0 |
|---|---|
Molecular Formula |
C14H15N3O3S |
Molecular Weight |
305.35 g/mol |
IUPAC Name |
ethyl 3-methyl-5-(phenylcarbamoylamino)-1,2-thiazole-4-carboxylate |
InChI |
InChI=1S/C14H15N3O3S/c1-3-20-13(18)11-9(2)17-21-12(11)16-14(19)15-10-7-5-4-6-8-10/h4-8H,3H2,1-2H3,(H2,15,16,19) |
InChI Key |
RJHNBVMEFCNKCP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SN=C1C)NC(=O)NC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


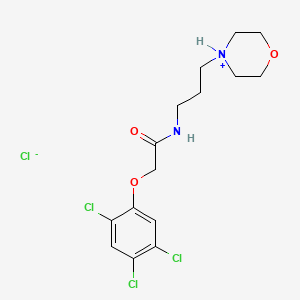
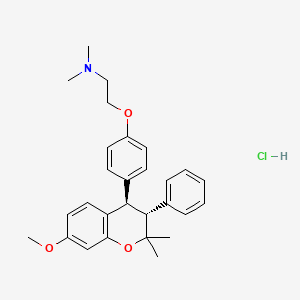
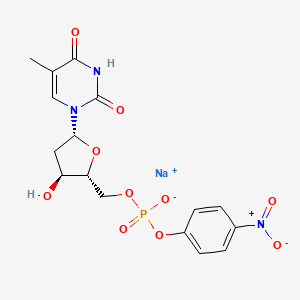
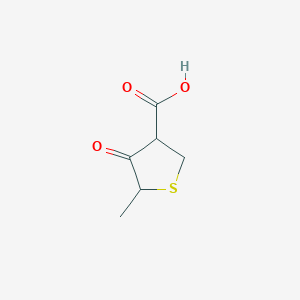
![Phenol, 2-[(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)oxy]-5-methyl-](/img/structure/B13788334.png)
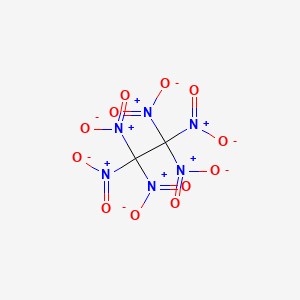
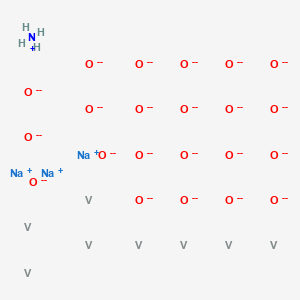
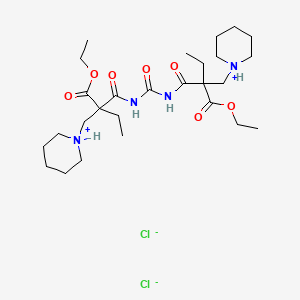
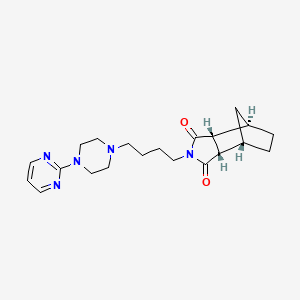
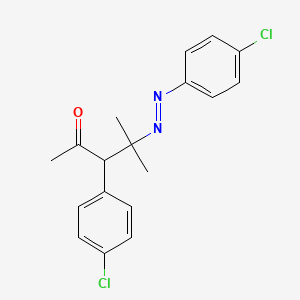

![1H,3H-Pyrrolo[1,2-c]oxazole-1,3-dione,5-ethyltetrahydro-,(5R-cis)-(9CI)](/img/structure/B13788380.png)
